1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a phenyl ring substituted with two methoxy groups and an ethanone moiety attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Ethanone Moiety: The dioxolane ring can be further reacted with a suitable acylating agent to introduce the ethanone group.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxolane ring.
Reduction: Reduction reactions can be used to modify the ethanone moiety or to reduce the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol: Similar structure but with an alcohol group instead of an ethanone.
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethane: Similar structure but fully reduced ethanone moiety.
2,6-Dimethoxyacetophenone: Lacks the dioxolane ring but has similar phenyl substitution.
Uniqueness
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to the combination of its dioxolane ring and methoxy-substituted phenyl ring, which may confer specific chemical properties and reactivity that are distinct from its analogs.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-4-3-5-11(16-2)13(10)9(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNILDWWEOTKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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